molecular formula C17H14Cl2N2S2 B3387215 4-Chloro-2-{[(4-chlorophenyl)thio]methyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine CAS No. 794582-31-3

4-Chloro-2-{[(4-chlorophenyl)thio]methyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine

Cat. No.: B3387215
CAS No.: 794582-31-3
M. Wt: 381.3 g/mol
InChI Key: GSDJPPPIGUQAPO-UHFFFAOYSA-N
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Description

4-Chloro-2-{[(4-chlorophenyl)thio]methyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine is a tetrahydrobenzothienopyrimidine derivative characterized by a chloro substituent at position 4 and a (4-chlorophenyl)thio methyl group at position 2. This compound is synthesized via the Gewald reaction, a multi-step process involving cyclization of cyclohexanone derivatives with formamide to form the tricyclic pyrimidione core, followed by chlorination with POCl₃ to introduce the reactive 4-chloro group . The (4-chlorophenyl)thio methyl moiety is introduced through nucleophilic substitution or coupling reactions. The compound serves as a key intermediate in medicinal chemistry for developing anti-proliferative and antimicrobial agents, leveraging its structural versatility for further functionalization .

Properties

IUPAC Name

4-chloro-2-[(4-chlorophenyl)sulfanylmethyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2N2S2/c18-10-5-7-11(8-6-10)22-9-14-20-16(19)15-12-3-1-2-4-13(12)23-17(15)21-14/h5-8H,1-4,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSDJPPPIGUQAPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=C(N=C3Cl)CSC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201120661
Record name 4-Chloro-2-[[(4-chlorophenyl)thio]methyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201120661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

794582-31-3
Record name 4-Chloro-2-[[(4-chlorophenyl)thio]methyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=794582-31-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-2-[[(4-chlorophenyl)thio]methyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201120661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound 4-Chloro-2-{[(4-chlorophenyl)thio]methyl}-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine , with CAS number 727718-10-7 , is a heterocyclic organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into its biological activity, including antibacterial properties, enzyme inhibition, and other pharmacological effects.

  • Molecular Formula : C16H12Cl2N2S2
  • Molecular Weight : 367.32 g/mol
  • Structure : The compound features a benzothieno-pyrimidine core, which is significant for its biological activity.

Antibacterial Activity

Recent studies have shown that compounds with similar structural motifs exhibit varying degrees of antibacterial activity. While specific data on the compound is limited, related compounds have demonstrated moderate to strong activity against various bacterial strains. For instance:

  • Testing Against Bacteria :
    • Compounds with thioether functionalities similar to those in 4-Chloro-2-{[(4-chlorophenyl)thio]methyl}-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine have shown effectiveness against Salmonella typhi and Bacillus subtilis .

Enzyme Inhibition

Enzyme inhibition is another critical aspect of the biological activity of this compound. The following enzymes are particularly relevant:

  • Acetylcholinesterase (AChE) : Inhibitors of this enzyme are crucial for treating conditions like Alzheimer's disease. Preliminary studies suggest that derivatives of similar compounds exhibit strong inhibitory effects on AChE .
  • Urease : Compounds exhibiting urease inhibition can be beneficial in treating infections caused by Helicobacter pylori. The IC50 values for related compounds have been reported as low as 1.13 µM .

Study 1: Synthesis and Biological Evaluation

A study synthesized a series of compounds based on the benzothieno-pyrimidine framework and evaluated their biological activities. The findings indicated:

  • Antibacterial Activity : Several synthesized compounds showed significant antibacterial effects against multiple strains.
  • Enzyme Inhibition : Compounds demonstrated varying degrees of AChE and urease inhibition, with some achieving IC50 values lower than standard reference drugs .

Study 2: Structure-Activity Relationship (SAR)

Research exploring the SAR of related compounds revealed that modifications to the thioether group significantly influenced biological activity:

Compound StructureAChE Inhibition (IC50 µM)Urease Inhibition (IC50 µM)
4-Chloro derivative0.631.21
Non-chloro derivative21.2515.00

This table illustrates that the presence of chlorine at specific positions enhances inhibitory activity against both enzymes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thieno[2,3-d]pyrimidine derivatives exhibit diverse biological activities influenced by substituent variations. Below is a comparative analysis of structurally related compounds, focusing on substituents, physicochemical properties, synthesis yields, and bioactivities.

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Melting Point (°C) Synthesis Yield (%) Key References
Target Compound: 4-Chloro-2-{[(4-chlorophenyl)thio]methyl}-... 4-Cl, 2-[(4-Cl-C₆H₄)SCH₂] C₁₇H₁₃Cl₂N₃S₂ 400.3 Not reported Not reported
4-(4-Benzylpiperazin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine (4c) 4-(4-Benzylpiperazinyl) C₂₁H₂₅N₅S 387.5 134–135 70
4-(4-Benzylpiperidin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine (4d) 4-(4-Benzylpiperidinyl) C₂₂H₂₆N₄S 386.5 142–143 65
4-Hydrazino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine (5) 4-NHNH₂ C₁₀H₁₂N₄S 236.3 175 79
4-{2-[(1,3-Diphenyl-1H-pyrazol-5-yl)methylidene]hydrazino}-... (6a) 4-[Hydrazone with diphenylpyrazole] C₂₆H₂₂N₆S 458.5 220 75
2-[(5-Anilino-1,3,4-thiadiazol-2-yl)methyl]-5,6,7,8-tetrahydro... 2-(Thiadiazolylmethyl), 5-anilino C₁₉H₁₇N₅S₂ 379.5 Not reported Not reported
4-Chloro-5,6,7,8-tetrahydro-2-chloromethyl[1]benzothieno[2,3-d]pyrimidine 4-Cl, 2-CH₂Cl C₁₁H₁₀Cl₂N₂S 273.2 Not reported Not reported

Key Observations:

Higher molecular weights (e.g., 458.5 for 6a) correlate with bulkier substituents like hydrazones, which may reduce solubility .

Synthetic Accessibility: Yields for 4-substituted derivatives (70–79%) are higher than those for 2-substituted analogs, reflecting the reactivity of the 4-chloro group in nucleophilic substitution . The hydrazino derivative (Compound 5) is synthesized in 79% yield via displacement of the 4-chloro group with hydrazine, demonstrating efficient functionalization .

The thiadiazolylmethyl derivative (from ) shows improved activity against lung and breast cancer cell lines, highlighting the role of heterocyclic substituents in bioactivity .

Table 2: Bioactivity Comparison

Compound Class Substituents Reported Activity References
Hydrazino derivatives 4-NHNH₂ Antimicrobial (moderate)
Thiadiazolylmethyl derivatives 2-(Thiadiazolylmethyl) Anticancer (HOP-92, IC₅₀ ~10 μM)
Benzylpiperazinyl derivatives 4-(4-Benzylpiperazinyl) Not reported
Hydrazone derivatives 4-[Hydrazone] Anti-proliferative (unspecified targets)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chloro-2-{[(4-chlorophenyl)thio]methyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine
Reactant of Route 2
4-Chloro-2-{[(4-chlorophenyl)thio]methyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine

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